molecular formula C14H18BrNO B5145231 2-(4-BROMOPHENYL)-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE

2-(4-BROMOPHENYL)-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE

Cat. No.: B5145231
M. Wt: 296.20 g/mol
InChI Key: FYNZUHNAPRBVAX-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENYL)-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a bromophenyl group and a methylpiperidine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves the reaction of 4-bromobenzaldehyde with 3-methylpiperidine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Time: The reaction time can vary but typically ranges from 4 to 8 hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENYL)-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydroxide in ethanol at reflux conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-BROMOPHENYL)-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-CHLOROPHENYL)-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE
  • 2-(4-FLUOROPHENYL)-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE
  • 2-(4-METHOXYPHENYL)-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE

Uniqueness

2-(4-BROMOPHENYL)-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methoxy analogs. The bromine atom’s size and electronegativity can lead to distinct steric and electronic effects, making this compound particularly interesting for various applications.

Properties

IUPAC Name

2-(4-bromophenyl)-1-(3-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO/c1-11-3-2-8-16(10-11)14(17)9-12-4-6-13(15)7-5-12/h4-7,11H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNZUHNAPRBVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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